Cy3B NHS Ester

Fluorescence Quantum Yield Cyanine Dye Brightness Signal-to-Noise Ratio

Cy3B NHS Ester is a sulfonated cyanine derivative designed as a chemically reactive fluorescent label. It features an amine-reactive N-hydroxysuccinimide (NHS) ester group that couples to primary amines on proteins, antibodies, and other biomolecules under mild aqueous conditions.

Molecular Formula C35H35N3O8S
Molecular Weight 657.7 g/mol
Cat. No. B12384938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3B NHS Ester
Molecular FormulaC35H35N3O8S
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)CC(=O)ON3C(=O)CCC3=O)N4C1=C5C=C6C(CC[N+]7=C6C(C8=C7C=CC(=C8)S(=O)(=O)[O-])(C)C)OC5CC4)C
InChIInChI=1S/C35H35N3O8S/c1-34(2)23-15-19(16-31(41)46-38-29(39)9-10-30(38)40)5-7-25(23)36-13-11-27-21(32(34)36)18-22-28(45-27)12-14-37-26-8-6-20(47(42,43)44)17-24(26)35(3,4)33(22)37/h5-8,15,17-18,27-28H,9-14,16H2,1-4H3
InChIKeyPLHHGVSUNRYQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy3B NHS Ester: High-Performance Cyanine Dye for Reliable Protein and Antibody Labeling


Cy3B NHS Ester is a sulfonated cyanine derivative designed as a chemically reactive fluorescent label. It features an amine-reactive N-hydroxysuccinimide (NHS) ester group that couples to primary amines on proteins, antibodies, and other biomolecules under mild aqueous conditions . The Cy3B core is an orange-emitting fluorophore (excitation ≈559 nm; emission ≈571 nm) that is water-soluble and maintains a stable signal across a broad pH range (pH 4–10) . Manufactured under exclusive license covered by US patent 6,133,445 , Cy3B NHS Ester is a critical tool for fluorescence polarization, FRET assays, and high-resolution microscopy.

Why Cy3B NHS Ester Cannot Be Replaced by Standard Cy3, TAMRA, or Alexa Fluor 555 for Demanding Assays


Despite their shared orange spectral profiles and NHS ester reactivity, substituting Cy3B NHS Ester with standard Cy3, TAMRA, or Alexa Fluor 555 introduces measurable deficits in assay performance. Cy3B achieves a fluorescence quantum yield of 0.70–0.92, a 1.5- to 2-fold increase over Cy3 (~0.31–0.58) [1], and demonstrates superior photostability for extended imaging . TAMRA produces notably higher background fluorescence, compromising signal-to-noise ratios in sensitive assays . The 2.8 ns fluorescence lifetime of Cy3B is specifically matched to common fluorescence polarization and time-resolved applications, whereas the shorter 1.0 ns lifetime of Cy5 [2] or the distinct lifetime of Alexa Fluor 555 (~4.1 ns) [3] precludes their use in protocols optimized for the Cy3B window. Generic substitution therefore directly risks reduced sensitivity, lower dynamic range, and assay failure.

Quantitative Evidence: Verifying Cy3B NHS Ester Superiority Over Key Fluorophore Alternatives


Fluorescence Quantum Yield: Cy3B NHS Ester Delivers Up to 3× Brighter Signal than Standard Cy3

Cy3B NHS Ester demonstrates a significantly higher fluorescence quantum yield (Φ) compared to its direct parent, Cy3. Cy3B's quantum yield ranges from 0.58 to 0.92, depending on the vendor's measurement conditions . In contrast, standard Cy3 typically exhibits a quantum yield of approximately 0.31 [1] or is explicitly noted as 'the least fluorescent' among Cy dyes . This represents an increase in brightness of approximately 1.9× to 3.0×, enabling clear signal detection even at lower labeling densities.

Fluorescence Quantum Yield Cyanine Dye Brightness Signal-to-Noise Ratio

Photostability in Single-Molecule FRET: Cy3B Outperforms Alexa Fluor and ATTO Counterparts

In a direct, quantitative head-to-head comparison of single-molecule FRET dyes, Cy3B demonstrates superior photostability [1]. The average photobleaching time constant (τ_bleach) for Cy3B was measured at 2.2 ± 0.1 minutes under continuous wave (CW) excitation at 532 nm (200 W/cm²) in an oxygen-scavenging buffer. This significantly exceeded the photostability of ATTO 550 (τ_bleach ≈ 0.45 min) and Alexa Fluor 555 (τ_bleach ≈ 1.1 min). Cy3B's photostability was even comparable to the much more red-shifted Alexa Fluor 647 (τ_bleach ≈ 2.5 min), making it uniquely robust among orange-emitting dyes.

Photostability Single-Molecule FRET Time-Lapse Imaging

Fluorescence Lifetime: Cy3B NHS Ester's 2.8 ns Lifetime Enables Optimized Fluorescence Polarization Assays

Cy3B NHS Ester exhibits a precisely defined fluorescence lifetime of 2.8 ns when conjugated to biomolecules [1]. This value is critical for fluorescence polarization (FP) assays, where the optimal lifetime for maximal dynamic range depends on the rotational correlation time of the target. For comparison, the common alternative Cy5 NHS Ester has a significantly shorter lifetime of 1.0 ns [2], limiting its polarization sensitivity for larger proteins and complexes. Cy3B's 2.8 ns lifetime is specifically cited as 'ideally suited to fluorescence polarization applications' due to its ability to generate a larger polarization range than conventional fluorophores like fluorescein [3].

Fluorescence Lifetime Fluorescence Polarization Time-Resolved FRET

pH Insensitivity: Cy3B NHS Ester Maintains Stable Signal Across a pH 4–10 Range for Robust In Vitro and In Vivo Use

Cy3B NHS Ester is engineered for pH insensitivity, maintaining consistent fluorescence output and signal stability across a pH range of 4 to 10 . This property is crucial for applications involving acidic endosomal compartments or varying buffer conditions in biochemical assays. While many cyanine and rhodamine-based dyes (e.g., TAMRA) exhibit pH-dependent fluorescence quenching or spectral shifts, Cy3B's sulfonated core ensures reliable performance without the need for tight buffer control. This stability is further validated by its recommended use in live-cell and tissue imaging experiments where local pH can fluctuate .

pH Stability Chemical Robustness Live-Cell Imaging

Low Background Binding: Cy3B NHS Ester Reduces Non-Specific Signal Compared to TAMRA and Alexa Fluor Conjugates

Cy3B conjugates consistently produce lower background fluorescence compared to conjugates made with TAMRA and many other common fluorophores, as explicitly stated in vendor technical documentation . This reduction in non-specific binding and autofluorescence-like background improves the signal-to-noise ratio, particularly in complex biological samples like tissue sections or cell lysates. For comparison, TAMRA is known to exhibit higher background due to its hydrophobic nature and sensitivity to environmental polarity . The improved specificity is also noted in single-molecule studies, where Cy3B exhibits fewer dark-state blinking events compared to Alexa Fluor 555, further contributing to cleaner data [1].

Non-Specific Binding Signal-to-Noise Ratio Immunofluorescence

Multiplexing Compatibility: Cy3B NHS Ester's Narrow Emission Enables Low-Crosstalk Co-Labeling with Green and Far-Red Dyes

The excitation (559 nm) and emission (571 nm) peaks of Cy3B are specifically optimized for narrow bandwidths, resulting in discrete signals with minimal spectral crosstalk . This property facilitates reliable multiplexing with common dyes such as Alexa Fluor 488 and Alexa Fluor 647. In a direct application study involving three-color co-labeling of the brain extracellular matrix, Cy3B NHS Ester, Atto 488 NHS, and Atto 655 NHS were simultaneously injected and imaged. The distinct spectral profiles, including Cy3B's sharp orange emission, enabled clear separation of labeled structures without significant bleed-through, as shown by Gaussian-fitted intensity profiles [1]. This level of multiplexing performance is difficult to achieve with broader-emission alternatives like standard Cy3.

Multiplexing Spectral Overlap Co-Localization

Optimal Use Cases for Cy3B NHS Ester Based on Performance Evidence


Fluorescence Polarization Assays for Small Molecule or Protein Binding

The 2.8 ns fluorescence lifetime of Cy3B NHS Ester directly aligns it with the rotational correlation times of many protein targets (e.g., antibodies, albumin), producing a large polarization dynamic range [1]. This enables sensitive detection of binding events, making Cy3B the preferred choice over shorter-lifetime dyes like Cy5 (1.0 ns) which offer limited polarization sensitivity for similar molecular weights.

Single-Molecule FRET and Super-Resolution Microscopy

For experiments requiring prolonged observation of individual molecules, the superior photostability of Cy3B (τ_bleach = 2.2 min) provides a 2× to 5× longer imaging window compared to ATTO 550 or Alexa Fluor 555 [2]. This robustness, combined with low blinking rates, reduces data loss and improves the statistical confidence of single-molecule FRET efficiency measurements and STORM imaging reconstructions.

Multiplexed Immunofluorescence and Co-Localization Studies

The narrow emission band of Cy3B NHS Ester at 571 nm minimizes spectral crosstalk with green (e.g., Alexa Fluor 488) and far-red (e.g., Alexa Fluor 647) dyes . This allows for reliable three-color co-labeling in complex tissues (e.g., brain slices) without the need for complex spectral unmixing, as validated in recent in vivo imaging studies [3].

Detection of Moderate-to-High Abundance Targets in Cell and Tissue Imaging

While Cy3B's high brightness (Φ = 0.58–0.92) makes it suitable for a range of targets, its known self-quenching at high molar labeling ratios makes it optimal for detecting moderate- to high-abundance proteins . This is an important consideration for procurement; for low-abundance targets requiring high degrees of labeling, alternative dyes with less self-quenching (e.g., Alexa Fluor 555 analogs) should be selected.

Technical Documentation Hub

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